molecular formula C17H27ClN2O3 B13756628 2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride CAS No. 55792-11-5

2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride

Cat. No.: B13756628
CAS No.: 55792-11-5
M. Wt: 342.9 g/mol
InChI Key: BOWIWAZDDIEHTD-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for forming C-N bonds. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Substituted Piperidines: Compounds with different substituents on the piperidine ring.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

    Condensed Piperidines: Piperidine fused with other ring systems.

    Piperidinones: Piperidine derivatives containing a ketone group.

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is unique due to its specific structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

CAS No.

55792-11-5

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride

InChI

InChI=1S/C17H26N2O3.ClH/c1-2-13-21-16-9-5-4-8-15(16)18-17(20)22-14-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20);1H

InChI Key

BOWIWAZDDIEHTD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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